molecular formula C16H14BrN5O4S B1677873 N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide CAS No. 372196-67-3

N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Cat. No. B1677873
CAS RN: 372196-67-3
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound has been studied in the context of synthesis and chemical reactivity, particularly in reactions involving electrophilic substitution and nitration, bromination, sulfonation, formylation, and acylation. For instance, in a study by Elchaninov and Aleksandrov (2018), a related compound was synthesized and its electrophilic substitution reactions were explored, indicating potential applications in synthetic chemistry (Elchaninov & Aleksandrov, 2018).

Photophysical and Photochemical Properties

  • Research has also delved into the photophysical and photochemical properties of compounds related to N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide. For example, Pişkin, Canpolat, and Öztürk (2020) investigated zinc phthalocyanine derivatives with similar structural features, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Synthesis of Novel Compounds

  • The compound serves as a useful building block in the synthesis of novel chemical entities. Khodairy, Ali, and El-wassimy (2016) utilized a similar tosylamide compound in synthesizing a range of new compounds with potential antifungal activity, demonstrating its versatility in medicinal chemistry and drug discovery (Khodairy, Ali, & El-wassimy, 2016).

Photodynamic Therapy and Cancer Treatment

  • Another important application area is in photodynamic therapy for cancer treatment. Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine derivatives containing benzenesulfonamide units, which showed promising properties as photosensitizers in photodynamic therapy, a significant area in the treatment of cancer (Öncül, Öztürk, & Pişkin, 2022).

Corrosion Inhibition

  • The related sulfononamide derivatives have also been studied for their properties as corrosion inhibitors. Kaya et al. (2016) investigated piperidine derivatives with benzenesulfonamide groups, assessing their efficiency in inhibiting iron corrosion, which has implications in materials science and engineering (Kaya et al., 2016).

Synthesis of Complex Molecules and Ligands

  • The compound and its derivatives have also been explored in the synthesis of complex molecules and ligands. For instance, Hasan et al. (2003) synthesized bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes using a similar benzenesulfonamide derivative, indicating potential applications in coordination chemistry and catalysis (Hasan et al., 2003).

Analytical Chemistry Applications

  • In analytical chemistry, derivatives of benzenesulfonamide, similar to the compound , have been used as oxidizing titrants. Gowda et al. (1983) discussed the use of sodium N-bromo-p-nitrobenzenesulfonamide in direct titrations of various compounds, indicating the role of similar compounds in analytical methodologies (Gowda et al., 1983).

Mechanism of Action

Target of Action

PIK-75 is a selective inhibitor of the p110α and p110γ isoforms of phosphoinositide 3-kinase (PI3K) . It also targets DNA-PK . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

PIK-75 inhibits its targets by binding to them, thereby preventing their normal functioning . This inhibition disrupts the PI3K-AKT signaling pathway, which is often overactive in cancer cells . PIK-75 has also been found to reduce the expression of MCL-1 and AKT activation, contributing to its anti-cancer effects .

Biochemical Pathways

The primary biochemical pathway affected by PIK-75 is the PI3K-AKT signaling pathway . By inhibiting PI3K, PIK-75 prevents the production of PIP2 and PIP3 in adipocytes, leading to the inhibition of the phosphorylation of Akt and the activation of mTORC1 . This disruption can lead to the induction of apoptosis, or programmed cell death .

Result of Action

The inhibition of PI3K and DNA-PK by PIK-75 leads to a decrease in cell proliferation and survival, primarily through the induction of apoptosis . In cancer cells, this can result in a reduction in tumor growth and spread . PIK-75 has also been found to overcome resistance to other drugs, such as venetoclax, in certain types of cancer .

Action Environment

The efficacy and stability of PIK-75 can be influenced by various environmental factors. For example, the tumor microenvironment (TME) can impact the effectiveness of PIK-75. It has been found that PIK-75 can effectively overcome venetoclax resistance related to the TME .

properties

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945619-31-8
Record name PIK-75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIK-75
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIK-75
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Q & A

Q1: What is the primary target of PIK-75?

A1: PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). [, , , , ]

Q2: How does PIK-75 interact with PI3K p110α?

A2: PIK-75 acts as a competitive inhibitor of PI3K p110α with respect to its substrate, phosphatidylinositol (PI). This is in contrast to many other PI3K inhibitors that target the ATP-binding site. []

Q3: What are the downstream effects of PIK-75 mediated PI3K p110α inhibition?

A3: PIK-75 binding to PI3K p110α prevents the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling pathway. This, in turn, leads to the inhibition of downstream targets such as 4E-BP1 and RPS6. [, ] In the context of cancer, this inhibition of the PI3K/Akt pathway can induce apoptosis and inhibit tumor growth. [, , ]

Q4: Does PIK-75 interact with other PI3K isoforms?

A4: While PIK-75 demonstrates significant selectivity for p110α, studies have shown it can also inhibit the activity of other PI3K isoforms, including p110β and, to a lesser extent, p110δ, at higher concentrations. [, , , ]

Q5: Beyond its effects on PI3K, does PIK-75 interact with other targets?

A5: Yes, PIK-75 has been shown to inhibit other kinases, particularly cyclin-dependent kinases (CDKs) like CDK9. This dual-targeting activity contributes to its anti-cancer properties by suppressing MCL-1 transcription and promoting apoptosis. []

Q6: How does inhibition of CDK9 by PIK-75 contribute to its anti-cancer effects?

A6: CDK9 inhibition leads to the downregulation of MCL-1, an anti-apoptotic protein frequently overexpressed in cancer. This downregulation sensitizes cancer cells to apoptosis and enhances the anti-tumor effects of PIK-75. [, , ]

Q7: What is the molecular formula and weight of PIK-75?

A7: The molecular formula of PIK-75 is C₁₅H₁₄BrN₇O₅S. Its molecular weight is 496.3 g/mol.

Q8: Is there spectroscopic data available for PIK-75?

A8: While specific spectroscopic data isn't detailed in the provided abstracts, the unusual U-shaped conformation of PIK-75, stabilized by an intramolecular Br•••NO2 halogen bond, has been confirmed through X-ray crystallography and NMR studies. []

A8: The provided abstracts primarily focus on PIK-75's biological activity and target interactions. Questions related to material compatibility and stability, catalytic properties and applications, computational chemistry and modeling, and material compatibility and stability are not directly addressed in these research papers.

Q9: What structural features of PIK-75 are essential for its inhibitory activity?

A9: The nitro (NO2) and bromine (Br) substituents are crucial for the high potency of PIK-75. These groups likely contribute to the molecule's binding affinity for PI3K. []

Q10: Have any modifications to the structure of PIK-75 been explored?

A10: Yes, researchers have investigated structural modifications of PIK-75 to understand the basis of its isoform selectivity and potentially improve its pharmacological properties. Studies exploring substitutions at positions 770 and 859 (p110α numbering) found that these changes did not significantly affect the isoform selectivity of PIK-75. [] Additionally, a prodrug strategy involving the introduction of a pivaloyl ester group at the 6-position was explored to enhance cellular uptake and improve anti-proliferative activity. []

A10: The provided abstracts do not contain sufficient information to answer questions regarding the stability and formulation of PIK-75, or its SHE (Safety, Health, and Environment) regulations.

Q11: What is known about the in vivo activity of PIK-75?

A11: PIK-75 has demonstrated significant anti-tumor activity in preclinical models. In a mouse model engrafted with human acute myeloid leukemia cells, PIK-75 treatment resulted in a considerable reduction in tumor burden. [] Furthermore, in mouse models of neuroblastoma and medulloblastoma, PIK-75 derivatives exhibited substantial activity, including tumor regression and apoptosis induction. []

Q12: What is the effect of PIK-75 on AML cells?

A13: PIK-75 effectively inhibits proliferation and induces apoptosis in acute myeloid leukemia (AML) cell lines and primary patient samples. Notably, it targets both the bulk leukemic population and the chemo-resistant CD34+CD38-CD123+ subpopulation. []

Q13: How does PIK-75 affect experimental autoimmune encephalomyelitis (EAE)?

A14: Oral administration of PIK-75 has been shown to suppress clinical symptoms in a mouse model of EAE, an animal model of multiple sclerosis. This effect is attributed to its modulation of lymphocyte function and survival. []

Q14: What are the effects of PIK-75 on inflammatory responses?

A15: PIK-75 demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory mediators such as TNF-α and IL-6. This effect is mediated through the inhibition of NF-κB activation, a key regulator of inflammation. [] Moreover, PIK-75 can reduce the expression of adhesion molecules on endothelial cells, suggesting its potential in mitigating inflammatory processes in various diseases. []

Q15: How does PIK-75 impact platelet activation?

A16: PIK-75 can inhibit platelet aggregation induced by certain agonists by blocking the PI3K/Akt pathway downstream of the IGF-1 receptor. This suggests its potential role in regulating platelet function and thrombosis. [, , ]

A15: The provided abstracts do not provide sufficient data to address questions on resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics related to PIK-75.

A15: The provided abstracts primarily focus on PIK-75's biological activity and mechanisms of action. Questions related to analytical methods and techniques, environmental impact and degradation, dissolution and solubility, analytical method validation, and quality control and assurance are not within the scope of the research presented.

A15: The research abstracts provided do not contain specific information to address questions related to the immunogenicity and immunological responses, drug-transporter interactions, or drug-metabolizing enzyme induction or inhibition of PIK-75.

A15: The available research abstracts do not provide information concerning the biocompatibility and biodegradability of PIK-75. Further studies are required to assess these properties.

Q16: Are there any alternative compounds with similar effects to PIK-75?

A17: Yes, several other PI3K inhibitors are currently being investigated, some of which show greater selectivity for specific p110 isoforms. These include compounds like PI-103 (p110α-selective), TGX-221 (p110β-specific), and IC87114 (p110δ-specific). [] The choice of the most suitable compound would depend on the specific therapeutic context and the desired selectivity profile.

A16: These aspects fall outside the scope of the provided scientific research on PIK-75.

Q17: What were the key milestones in the research of PIK-75?

A17: Key milestones in PIK-75 research include:

  • Early Discovery and Characterization: Initial studies identified PIK-75 as a potent and selective inhibitor of PI3K p110α, highlighting its potential as an anti-cancer agent. [, ]
  • Mechanism of Action Elucidation: Researchers determined that PIK-75 acts as a lipid-competitive inhibitor of PI3K, distinguishing its mechanism from other PI3K inhibitors. []
  • Structure-Activity Relationship Studies: Investigations into the structure-activity relationship of PIK-75 revealed the importance of specific structural features for its activity and selectivity. [, ]
  • Preclinical Evaluation in Various Disease Models: PIK-75 demonstrated promising anti-tumor effects in preclinical models of leukemia, neuroblastoma, and medulloblastoma, and it showed efficacy in models of inflammatory diseases and platelet activation. [, , , , , , , ]
  • Challenges in Clinical Development: Despite promising preclinical results, PIK-75 faced challenges in early clinical development due to its broad target profile and associated toxicity. []

Q18: What are the cross-disciplinary applications of PIK-75 research?

A18: Research on PIK-75 has fostered cross-disciplinary collaborations, involving:

  • Cancer Biology and Pharmacology: Exploring PIK-75's anti-cancer properties in various cancer types and understanding its mechanism of action in inducing apoptosis and inhibiting tumor growth. [, , , , ]
  • Immunology and Inflammation: Investigating the anti-inflammatory effects of PIK-75 and its potential in treating autoimmune and inflammatory diseases. [, , ]
  • Hematology and Vascular Biology: Studying the role of PIK-75 in platelet activation and its implications in thrombosis and cardiovascular diseases. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.